![molecular formula C15H25NO4 B2537995 Tert-butyl 8-(2-methoxy-2-oxo-ethyl)-3-azabicyclo[3.2.1]octane-3-carboxylate CAS No. 2387596-44-1](/img/structure/B2537995.png)

Tert-butyl 8-(2-methoxy-2-oxo-ethyl)-3-azabicyclo[3.2.1]octane-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

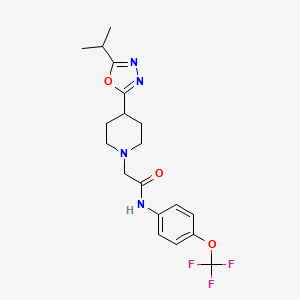

The compound of interest, tert-butyl 8-(2-methoxy-2-oxo-ethyl)-3-azabicyclo[3.2.1]octane-3-carboxylate, is a structurally complex molecule that is part of a broader class of compounds known for their potential in peptide-based drug discovery and as peptidomimetics. These compounds are often characterized by their constrained bicyclic structures, which can mimic the conformation of dipeptides and are thus valuable in the study of protein-protein interactions and enzyme inhibition .

Synthesis Analysis

The synthesis of related azabicycloalkane amino acids involves multiple steps, starting from readily available starting materials such as pyroglutamic acid. For instance, the synthesis of 9-tert-butoxycarbonyl-2-oxo-3-(N-tert-butoxycarbonylamino)-1-azabicyclo[4.3.0]nonane involves the cleavage of methyl N-Boc-pyroglutamate with vinylmagnesium bromide, followed by a Michael addition and hydrogenolysis to yield the fused ring system. The final steps include acidolytic deprotection and Fmoc-protection to provide building blocks for solid-phase synthesis .

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using techniques such as 1H NMR spectroscopy and high-resolution mass spectrometry. Single crystal X-ray diffraction analysis has been employed to determine the precise arrangement of atoms within the crystal lattice, revealing details such as the monoclinic space group and the presence of diastereomers in the crystal structure .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are typically characterized by the formation of cyclic structures through intramolecular reactions. For example, intramolecular lactonization reactions have been used to synthesize cyclic amino acid esters from corresponding linear precursors . The reactivity of these compounds can be further manipulated through various protection and deprotection strategies, allowing for the introduction of different functional groups and the construction of more complex molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are closely related to their molecular structure. The presence of a bicyclic framework, including lactone and piperidine rings, influences properties such as density and crystal packing. The stereochemistry of the compound is also crucial, as it can affect the compound's reactivity and interaction with biological targets. The diastereomeric ratio within the crystal and the presence of chiral centers are important considerations for the potential biological activity and synthesis of enantiomerically pure compounds .

Scientific Research Applications

Synthesis and Molecular Characterization

Tert-butyl 8-(2-methoxy-2-oxo-ethyl)-3-azabicyclo[3.2.1]octane-3-carboxylate, as part of its broader chemical family, has been explored for its synthesis and molecular structure. The synthesis of related cyclic amino acid esters, achieved through intramolecular lactonization reactions, provides a foundation for understanding the chemical behavior and potential applications of such compounds. For example, the compound tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate was synthesized and characterized using techniques like 1H NMR spectroscopy and high-resolution mass spectrometry, with its structure confirmed by single crystal X-ray diffraction analysis (Moriguchi et al., 2014). This highlights the intricate molecular architecture inherent to this class of compounds, including the presence of bicyclo[2.2.2]octane structures, lactone moieties, and piperidine rings.

Asymmetric Synthesis

The asymmetric synthesis of chiral cyclic amino acid esters related to this compound has been detailed, showcasing the compound's versatility in chiral chemical synthesis. The creation of (2S, 5S)-tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate without the use of chiral catalysts or enzymes demonstrates the compound's utility in producing enantiomerically pure substances, a crucial aspect of pharmaceutical chemistry (Moriguchi et al., 2014).

Potential in Tropane Alkaloid Synthesis

Research into the synthesis of tropane alkaloids via ring-closing iodoamination of related structures to this compound showcases the compound's relevance in the synthesis of biologically active molecules. The development of (+)-pseudococaine hydrochloride through these methods emphasizes the potential for synthesizing complex natural products and analogs for therapeutic use (Brock et al., 2012).

Unusual Reaction Pathways

The compound and its relatives offer insights into unique chemical reactivity, as demonstrated by the non-synchronous reactions leading to unexpected by-products. These findings illuminate novel reaction pathways that could be harnessed for the development of new synthetic methodologies or the discovery of unforeseen compound classes (MacorJohn et al., 1998).

Mechanism of Action

Target of Action

Tert-butyl 8-(2-methoxy-2-oxo-ethyl)-3-azabicyclo[3.2.1]octane-3-carboxylate is primarily used in the preparation of substituted pyrrolo [2,3-b]pyridines . These compounds are known for their role in suppressing toxic endoplasmic reticulum stress .

Mode of Action

The exact mode of action of Tert-butyl 8-(2-methoxy-2-oxo-ethyl)-3-azabicyclo[32It is known that the compound is used in the synthesis of substituted pyrrolo [2,3-b]pyridines , which suggests that it may interact with its targets to form these compounds.

Biochemical Pathways

The specific biochemical pathways affected by Tert-butyl 8-(2-methoxy-2-oxo-ethyl)-3-azabicyclo[32Given its role in the synthesis of substituted pyrrolo [2,3-b]pyridines , it can be inferred that it may influence the pathways related to endoplasmic reticulum stress.

Result of Action

The molecular and cellular effects of Tert-butyl 8-(2-methoxy-2-oxo-ethyl)-3-azabicyclo[32Given its role in the synthesis of substituted pyrrolo [2,3-b]pyridines , it can be inferred that it may have a role in suppressing toxic endoplasmic reticulum stress.

properties

IUPAC Name |

tert-butyl 8-(2-methoxy-2-oxoethyl)-3-azabicyclo[3.2.1]octane-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25NO4/c1-15(2,3)20-14(18)16-8-10-5-6-11(9-16)12(10)7-13(17)19-4/h10-12H,5-9H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRBGUJHTYVNQMJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2CCC(C1)C2CC(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8,9-Dimethoxy-5-[(3-methoxybenzyl)sulfanyl]-2-methyl[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2537915.png)

![(5-Methylisoxazol-3-yl)(3-((4-(trifluoromethyl)benzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone](/img/structure/B2537916.png)

![2-[7-(4-fluorophenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2537917.png)

![N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide hydrochloride](/img/structure/B2537919.png)

![1-[4-(Propane-2-sulfonyl)phenyl]piperazine](/img/structure/B2537920.png)

![N-[2-(4-fluorophenyl)-2-hydroxyethyl]-2-[(prop-2-yn-1-yl)amino]acetamide](/img/structure/B2537925.png)

![6-Chloro-N-[4-(2-methylimidazol-1-YL)butyl]pyridine-3-sulfonamide](/img/structure/B2537928.png)

![N-(3-chloro-4-methoxyphenyl)-2-{3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide](/img/structure/B2537930.png)

![Methyl 2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate](/img/structure/B2537931.png)

![N-benzyl-2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B2537934.png)